molecular formula C12H19FN2O4S B2371551 Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate CAS No. 2361645-21-6

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate

Cat. No.: B2371551
CAS No.: 2361645-21-6
M. Wt: 306.35
InChI Key: ZMRDDUCHMMNXED-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyano group, a fluorosulfonylmethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of a piperidine derivative with a fluorosulfonylmethylating agent under controlled conditions to introduce the fluorosulfonylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorosulfonylmethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyano group and tert-butyl ester also contribute to the compound’s reactivity and interactions with various targets .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O4S/c1-11(2,3)19-10(16)15-6-4-5-12(7-14,8-15)9-20(13,17)18/h4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRDDUCHMMNXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CS(=O)(=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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